molecular formula C17H16F2N4O2S B2536836 1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 1448053-65-3

1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No.: B2536836
CAS No.: 1448053-65-3
M. Wt: 378.4
InChI Key: GDBLZRXHBODKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H16F2N4O2S and its molecular weight is 378.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular and Supramolecular Structures

The compound is related to research on molecular and supramolecular structures. Studies have focused on the structural aspects of similar sulfonamide derivatives, revealing their potential in forming hydrogen-bonded dimers, layers, and chains due to their N-H...N hydrogen bond interactions. These structural properties could be significant for understanding the compound's behavior in various chemical environments and its potential applications in material science or drug design (Jacobs, Chan, & O'Connor, 2013).

Metal Coordination and Catalysis

Research has also explored the role of sulfonamide derivatives in metal coordination and catalysis. For instance, certain sulfonamide compounds have been synthesized and assessed for their efficacy in transfer hydrogenation reactions, demonstrating their utility as precatalysts in organic transformations. This suggests that the compound might possess similar catalytic capabilities or could be used in the development of new catalytic systems (Ruff, Kirby, Chan, & O'Connor, 2016).

Biological Activity and Drug Design

The compound's structural similarity to other sulfonamide derivatives that have shown biological activity implies potential applications in medicinal chemistry. For example, diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes have been synthesized, and their structures confirmed by X-ray crystallography. These compounds exhibited cytotoxic activity against Hela cells in vitro, indicating that the compound could also be of interest in the development of therapeutic agents (Li, Song, Dai, & Tang, 2010).

Electrooptic Film Fabrication

Further applications extend to the field of materials science, particularly in the development of electrooptic films. Research on related dibranched, heterocyclic chromophores has shown their potential in forming chromophore monolayers with significant optical and electrooptic responses. This suggests the compound could contribute to advancements in thin-film technologies and the fabrication of electrooptic devices (Facchetti, Beverina, van der Boom, Dutta, Evmenenko, Shukla, Stern, Pagani, & Marks, 2006).

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O2S/c18-14-4-5-15(19)13(11-14)12-26(24,25)21-8-10-23-9-6-17(22-23)16-3-1-2-7-20-16/h1-7,9,11,21H,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBLZRXHBODKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2)CCNS(=O)(=O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.